Bienvenue dans la boutique en ligne BenchChem!

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351588-47-0, MW 350.4) is a pre-functionalized, modular heterocyclic building block for kinase inhibitor discovery. Its pyridazine-3-carboxamide core bears both a 6-(1H-pyrazol-1-yl) hinge-binding motif and a 4-morpholinophenyl solubilizing/ionizable handle, giving a balanced computed profile (XLogP3=1.1, TPSA=85.2 Ų, HBA=6, HBD=1). This compound saves synthetic steps in SAR exploration of the N-aryl position versus starting from the unsubstituted core. No compound-specific bioactivity data are published; users must independently validate target engagement. Procure from reputable vendors providing batch-specific purity documentation (typically ≥95% by HPLC) to ensure reproducible physicochemical measurements and screening results.

Molecular Formula C18H18N6O2
Molecular Weight 350.382
CAS No. 1351588-47-0
Cat. No. B2805314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351588-47-0
Molecular FormulaC18H18N6O2
Molecular Weight350.382
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25)
InChIKeyWTZWFFPRGOQZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351588-47-0): Physicochemical Baseline and Scaffold Identity


N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351588-47-0, molecular formula C₁₈H₁₈N₆O₂, MW 350.4 g/mol) is a modular heterocyclic compound built on a pyridazine-3-carboxamide core, simultaneously functionalized at the 6‑position with an N‑linked 1H‑pyrazole and on the carboxamide nitrogen with a 4‑morpholinophenyl group [1]. Its computed XLogP3 of 1.1, topological polar surface area (TPSA) of 85.2 Ų, and a hydrogen‑bond acceptor count of 6 position it within drug‑like chemical space, while the morpholine ring provides a tunable handle for solubility and salt‑form optimization [1]. The compound is catalogued primarily as a research‑grade building block and kinase‑inhibitor scaffold intermediate, with no published, compound‑specific bioactivity data (IC₅₀, EC₅₀, Kd, or pharmacokinetic parameters) retrievable from primary literature, patents, or authoritative public databases as of the literature cut‑off date [2][3].

Why Generic Substitution Fails for N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Critical Substituent Contributions


Within the pyridazine-3-carboxamide chemical space, small changes to the N‑aryl substituent or the 6‑position heterocycle produce substantial shifts in the physicochemical profile and, by class‑level inference, the target‑engagement potential [1][2]. The 4‑morpholinophenyl motif adds a tertiary‑amine site that can be protonated for salt formation, increases the hydrogen‑bond acceptor count to 6, and contributes to the balanced XLogP3 of 1.1 [3]. Replacing the 1H‑pyrazole at the 6‑position with a 1,2,4‑triazole (CAS 1448028-65-6) alters the heterocycle’s nitrogen pattern and dipole moment, which would be expected to change both the recognition by kinase hinge regions and the compound’s metabolic stability [4]. Swapping the morpholinophenyl group for a simpler 4‑ethylphenyl group (CAS 1351647-77-2) removes the ionizable centre and reduces the hydrogen‑bond acceptor count, while the piperidine‑1‑yl analog (N‑(4‑morpholinophenyl)-6‑(piperidin‑1‑yl)pyridazine-3-carboxamide, MW 367.45) eliminates the aromatic character at the 6‑position, which could alter π‑stacking interactions . These differences mean that generic, “in‑class” substitution without verification will almost certainly produce a compound with a different target profile, solubility behaviour, and formulation compatibility. Direct, compound‑specific bioactivity data are not available; the evidence supporting these differentiation claims rests on computed and class‑level inferences, and users should treat procurement decisions accordingly [1].

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Lipophilicity (XLogP3) Comparison Against the Triazole and Piperidine Analogs

The target compound exhibits an XLogP3 of 1.1, representing a moderately lipophilic profile that balances aqueous solubility and membrane permeability [1][2]. While quantitative XLogP3 values for the direct triazole analog (N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, CAS 1448028-65-6) and the piperidine analog (N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide) are not reported in the retrieved public domain, class-level data indicate that the parent pyridazine-3-carboxamide scaffold is intrinsically hydrophilic (logP −0.5 to 0.3) . The XLogP3 of 1.1 for the target compound reflects the lipophilic contribution of the 4-morpholinophenyl and 1H-pyrazole substituents, and is consistent with the known behaviour of morpholine‑containing molecules, which are often engineered to achieve balanced logP values between 1 and 3 for optimal drug-like properties .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor (HBA) Capacity Differentiates the Target Compound from Simpler Aryl Analogs

With 6 hydrogen-bond acceptor sites (the morpholine oxygen and nitrogen, the pyridazine nitrogens, the pyrazole nitrogens, and the carboxamide carbonyl), the target compound offers substantially more HBA capacity than the simpler N-(4-ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351647-77-2) comparator, which replaces the morpholine with an ethyl group and is expected to have an HBA count of approximately 4–5 [1][2]. The morpholine oxygen and tertiary nitrogen contribute two additional acceptor sites while maintaining only a single hydrogen-bond donor (the carboxamide N–H), a feature that class-level medicinal chemistry guidance associates with improved aqueous solubility without excessive donor count that could impair membrane permeability .

Hydrogen bonding Target engagement Selectivity

Ionizable Morpholine Centre Enables Salt‑Formation and Formulation Flexibility Absent in Non‑Basic Analogs

The tertiary morpholine nitrogen (pKa of the conjugate acid ≈ 6–8 for N‑aryl morpholines, class‑level estimate) provides an ionizable centre that can be protonated to form pharmaceutically acceptable salts, a feature absent in the N‑(4‑ethylphenyl) analog [1][2]. Morpholine is explicitly described in medicinal chemistry literature as an “engineerable physicochemical module” that can be protonated and used for salt‑form and formulation tuning, thereby improving aqueous solubility without resorting to more disruptive scaffold changes . The piperidine‑1‑yl analog also contains a basic nitrogen, but the aliphatic piperidine ring lacks the oxygen‑mediated polarity balancing that the morpholine oxygen provides, potentially resulting in a different solubility‑permeability trade‑off .

Salt formation Formulation Solubility enhancement

Pyrazole‑vs‑Triazole 6‑Position Heterocycle: Differential Hinge‑Binding Geometry Implied by Nitrogen Pattern

The 1H‑pyrazole at the 6‑position of the pyridazine‑3‑carboxamide places two adjacent nitrogen atoms (N1 and N2) in a five‑membered ring, a motif that class‑level SAR in kinase inhibitors frequently exploits for bidentate hydrogen‑bonding to the kinase hinge region [1][2]. The direct triazole analog (N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, CAS 1448028-65-6) presents a different nitrogen arrangement (three nitrogens in a 1,2,4‑pattern), which literature on pyridazine‑triazole hybrids indicates alters the binding interactions with target active sites [3]. No head‑to‑head biochemical data are available for this pair; however, scaffold‑hopping studies on pyridazine‑3‑carboxamides as CB2 agonists demonstrate that small changes at the 6‑position heterocycle can shift EC₅₀ values by more than 10‑fold [4], underscoring that the pyrazole and triazole variants should not be considered interchangeable.

Kinase hinge binding Heterocycle bioisosterism Scaffold hopping

Rotatable Bond Count and Molecular Complexity Differentiate the Target Compound from Simpler 6‑Substituted Pyridazine‑3‑carboxamides

The target compound has 4 rotatable bonds and a complexity score of 465 (PubChem computed), reflecting a moderate degree of conformational flexibility that is typical of fragment‑like or early lead‑like molecules [1]. By comparison, the N‑(4‑ethylphenyl) analog (CAS 1351647-77-2) is predicted to have approximately 3 rotatable bonds, while more elaborate analogs such as N‑(2‑phenoxyethyl)-6-(1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide (CAS 1351609-69-2) introduce additional ether linkages that increase the rotatable bond count and may incur a larger entropic penalty upon binding [2][3]. The rotatable bond count of 4 places the target compound below the typical lead‑likeness threshold of ≤7 rotatable bonds and aligns with fragment‑based drug discovery guidelines that favour 3–5 rotatable bonds for efficient ligand efficiency [4].

Molecular flexibility Entropic binding penalty Lead-likeness

Molecular Weight (350.4 Da) Positions the Compound in the Fragment‑to‑Lead Transition Space, Distinct from Heavier, More Complex Pyridazine‑3‑carboxamides

At 350.4 g/mol, the target compound sits between the traditional fragment space (MW < 300 Da) and full lead‑like space (MW < 500 Da), classifying it as a “fragment‑grown” or early‑lead molecule [1]. This contrasts with the piperidine‑1‑yl analog at 367.45 Da and with many patented pyridazine‑3‑carboxamide kinase inhibitors that exceed 400–500 Da [2]. The relatively low MW provides room for vector‑based elaboration during hit‑to‑lead optimization without exceeding the Ro5 MW ceiling, a practical advantage for medicinal chemistry teams who need to add potency‑conferring substituents while maintaining drug‑like properties.

Molecular weight Fragment-based drug discovery Lead optimization

Best Research and Industrial Application Scenarios for N-(4-Morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Kinase Inhibitor Hit‑Finding and Scaffold‑Hopping Campaigns

The pyridazine‑3‑carboxamide core with a 6‑(1H‑pyrazol‑1‑yl) substituent is a recognized kinase‑inhibitor scaffold, as evidenced by multiple patent families describing substituted pyridazine carboxamides as ALK and protein kinase inhibitors [1]. The target compound’s 4‑morpholinophenyl group adds a solubility‑enhancing, salt‑formable handle that is frequently employed in CNS‑targeted kinase programs . Researchers engaged in hit‑finding against kinase panels can procure this compound as a pre‑functionalized intermediate, reducing the number of synthetic steps needed to explore the SAR around the N‑aryl position compared to starting from the unsubstituted pyridazine‑3‑carboxamide core.

Physicochemical Property Benchmarking in Lead Optimization

With a well‑characterized computed profile—XLogP3 = 1.1, TPSA = 85.2 Ų, HBA = 6, HBD = 1, MW = 350.4 Da [2]—this compound can serve as a reference point for medicinal chemistry teams optimizing pyridazine‑based leads. Its balanced property set (moderate lipophilicity, sufficient polarity for solubility, and an ionizable centre for salt formation) makes it a useful comparator when evaluating whether newly synthesized analogs are moving toward or away from desirable drug‑like property space. Procurement for this purpose requires a consistent, high‑purity batch to ensure reproducible physicochemical measurements.

Chemical Biology Probe Development Requiring a Morpholine‑Containing Tool Compound

The morpholine ring is a privileged fragment in chemical biology, with literature indicating that morpholine‑containing compounds show enhanced blood‑brain barrier permeability and a balanced lipophilic‑hydrophilic profile . For target‑validation studies where a morpholine‑bearing pyridazine‑3‑carboxamide is desired as a tool compound (e.g., for cellular target engagement assays or in‑vivo pharmacokinetic/pharmacodynamic studies), this compound provides the required morpholine motif in a modular scaffold that can be further derivatized. The absence of published bioactivity data means that users must independently characterize the compound against their targets of interest.

Building‑Block Procurement for Diversity‑Oriented Synthesis Libraries

Academic and industrial groups constructing diversity‑oriented synthesis (DOS) libraries around the pyridazine‑3‑carboxamide scaffold can use this compound as a key intermediate. The 1H‑pyrazole and morpholinophenyl groups are both amenable to further functionalization (e.g., N‑arylation, Suzuki coupling, or amide bond formation), while the carboxamide linkage provides a stable connection that survives most library‑synthesis conditions [3]. Procuring this building block from a reputable vendor with batch‑to‑batch purity documentation (typically ≥95%) is essential for generating reliable screening data across library members.

Quote Request

Request a Quote for N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.